molecular formula C25H26N2O3 B5030750 N-benzyl-2-[(4-butoxybenzoyl)amino]benzamide

N-benzyl-2-[(4-butoxybenzoyl)amino]benzamide

Cat. No. B5030750
M. Wt: 402.5 g/mol
InChI Key: BXYAGFABGNBHIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-[(4-butoxybenzoyl)amino]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of N-benzyl-2-[(4-butoxybenzoyl)amino]benzamide involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to the arrest of the cell cycle and ultimately, cell death. It has also been shown to induce apoptosis, a programmed form of cell death, in cancer cells.
Biochemical and Physiological Effects:
N-benzyl-2-[(4-butoxybenzoyl)amino]benzamide has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-benzyl-2-[(4-butoxybenzoyl)amino]benzamide in lab experiments is its high potency and selectivity towards cancer cells. It has also been shown to have low toxicity towards normal cells, making it a potential candidate for cancer treatment. However, one of the limitations is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of N-benzyl-2-[(4-butoxybenzoyl)amino]benzamide. One such direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the study of its potential use in combination therapy with other anticancer agents. Additionally, further studies are needed to investigate its potential use in the treatment of other diseases such as inflammatory diseases and neurodegenerative disorders.
Conclusion:
N-benzyl-2-[(4-butoxybenzoyl)amino]benzamide is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively. Further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis method of N-benzyl-2-[(4-butoxybenzoyl)amino]benzamide involves a series of steps that require specific reagents and conditions. One of the commonly used methods involves the reaction of 4-butoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-benzyl-2-aminobenzamide in the presence of a base such as triethylamine to form the final product.

Scientific Research Applications

N-benzyl-2-[(4-butoxybenzoyl)amino]benzamide has been studied for its potential applications in various fields of scientific research. One such application is in the field of cancer research, where it has been shown to have significant anticancer activity against various cancer cell lines. It has also been studied for its potential use as a photosensitizer in photodynamic therapy, a non-invasive treatment for cancer.

properties

IUPAC Name

N-benzyl-2-[(4-butoxybenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3/c1-2-3-17-30-21-15-13-20(14-16-21)24(28)27-23-12-8-7-11-22(23)25(29)26-18-19-9-5-4-6-10-19/h4-16H,2-3,17-18H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYAGFABGNBHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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